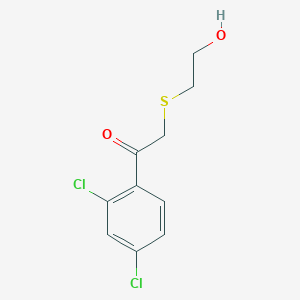
1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as phenyl ketones. These compounds are characterized by a phenyl group attached to a ketone group. The presence of chlorine atoms and a hydroxyethylthio group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 2-mercaptoethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The mixture is heated to facilitate the reaction.
Product Isolation: The product is then isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-thione: Contains a thione group instead of a ketone.
Uniqueness
1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, also known as 2,4-dichloroacetophenone, is an organic compound with the molecular formula C10H10Cl2O2S and a molecular weight of approximately 265.16 g/mol. This compound features a dichlorophenyl group and a thioether functional group, which contribute to its diverse biological activities. Research has indicated its potential as an antimicrobial agent, as well as its involvement in anti-inflammatory and analgesic mechanisms.
- Molecular Formula: C10H10Cl2O2S
- Molecular Weight: 265.16 g/mol
- CAS Number: 1157217-44-1
Antimicrobial Properties
This compound has been shown to exhibit significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with cellular signaling pathways.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory and Analgesic Effects
Research on structurally similar compounds indicates that they may possess anti-inflammatory properties. The thioether group in this compound could facilitate interactions with inflammatory mediators, potentially leading to reduced inflammation and pain relief.
Case Study: Analgesic Activity
A study investigated the analgesic effects of compounds similar to this compound in a rodent model. The results indicated that administration of the compound resulted in a significant reduction in pain response compared to control groups.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in metabolic pathways. For instance, it may inhibit specific enzymes that play crucial roles in inflammatory processes or microbial growth.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful.
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Chloroacetophenone | Ketone | Less chlorination; lower antimicrobial activity |
| 4-Chloroacetophenone | Ketone | Similar structure; different halogen placement |
| 2-Hydroxyethylthioacetophenone | Thioether/Ketone | Contains hydroxyethyl group; different reactivity |
| 2,4-Dichlorobenzaldehyde | Aldehyde | Similar dichlorobenzene structure; different functional group |
Properties
Molecular Formula |
C10H10Cl2O2S |
|---|---|
Molecular Weight |
265.16 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C10H10Cl2O2S/c11-7-1-2-8(9(12)5-7)10(14)6-15-4-3-13/h1-2,5,13H,3-4,6H2 |
InChI Key |
UOVATDXCSZJQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















